molecular formula C13H18N2O2S B1584373 Cyclohexanone p-Toluenesulfonylhydrazone CAS No. 4545-18-0

Cyclohexanone p-Toluenesulfonylhydrazone

Cat. No. B1584373
CAS RN: 4545-18-0
M. Wt: 266.36 g/mol
InChI Key: WMCVYCATQIGYIO-UHFFFAOYSA-N
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Description

Cyclohexanone p-Toluenesulfonylhydrazone is a chemical compound with the molecular formula C13H18N2O2S and a molecular weight of 266.36 . It is a solid substance at 20 degrees Celsius .


Molecular Structure Analysis

The molecular structure of Cyclohexanone p-Toluenesulfonylhydrazone consists of 13 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

Cyclohexanone p-Toluenesulfonylhydrazone is a solid substance at 20 degrees Celsius . .

Scientific Research Applications

  • Synthesis of Polysubstituted Olefins

    • Application : Cyclohexanone p-Toluenesulfonylhydrazone is used in the synthesis of polysubstituted olefins .
  • Oxidation of Cyclohexanone

    • Application : The compound is used in the oxidation of cyclohexanone, cyclohexanol or a mixture of both .
    • Method : The oxidation is carried out at 90 °C with a reaction time of 20 hours, using Dawson-type polyoxometalates (POMs) of various formulas and hydrogen peroxide .
    • Results : The process leads to a high number of products .
  • Precursor to Nylon
    • Application : Cyclohexanone, a related compound, is used as a precursor to nylon . It is used in the production of adipic acid and caprolactam, both of which are intermediates in the production of nylon 6,6 and nylon 6 respectively .
    • Method : The production of cyclohexanone predominantly involves the oxidation of cyclohexane in air, typically using cobalt catalysts . This industrial process, called ‘air oxidation’, produces a mixture of cyclohexanol and cyclohexanone, often referred to as ‘KA Oil’ or ‘Ketone-Alcohol oil’ . The cyclohexanol is further dehydrogenated to yield more cyclohexanone .
    • Results : The process leads to the production of nylon, a versatile material used in many industries .

Safety And Hazards

Cyclohexanone p-Toluenesulfonylhydrazone can cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If skin irritation occurs, it is advised to get medical attention .

Future Directions

An analysis of scientific and technical literature dedicated to the methods of obtaining hexanone using several catalysts and solvents, including ionic liquids, and problems of extracting cyclohexanone from a reaction mixture has been performed . The complex of catalytic and separating components of the technology of obtaining cyclohexanone are examined; promising directions for investigations are determined .

properties

IUPAC Name

N-(cyclohexylideneamino)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-11-7-9-13(10-8-11)18(16,17)15-14-12-5-3-2-4-6-12/h7-10,15H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCVYCATQIGYIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10288458
Record name Cyclohexanone p-Toluenesulfonylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanone p-Toluenesulfonylhydrazone

CAS RN

4545-18-0
Record name 4545-18-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4545-18-0
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanone p-Toluenesulfonylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanone p-Toluenesulfonylhydrazone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclohexanone p-Toluenesulfonylhydrazone
Reactant of Route 2
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Citations

For This Compound
9
Citations
G Rosini - The Journal of Organic Chemistry, 1974 - ACS Publications
There has been considerable interest in the development of mild techniques for the conversion of oximes, 2, 3 2, 4-dinitrophenylhydrazones, 4 and semicarbazones into aldehydes and …
Number of citations: 42 pubs.acs.org
DG Kuper - 1966 - search.proquest.com
Donald G. Kuper was born in Wendell, Idaho on February-28, 1931• He attended Wendell Public High School, Wendell, Idaho and received a diploma in 194-9• He attended the Univer …
Number of citations: 2 search.proquest.com
L Dan - 1995 - elibrary.ru
… Synthesis of three conformationally restricted phosphonate analogs started from making cyclohexanone p-toluenesulfonylhydrazone, followed by converting it to 1-hydroxymethyl …
Number of citations: 0 elibrary.ru
Y Hanzawa, N Tabuchi, K Narita, A Kakuuchi, M Yabe… - Tetrahedron, 2002 - Elsevier
… Under an argon atmosphere, to a cold (−78C) suspension of cyclohexanone-p-toluenesulfonylhydrazone (5 g, 18.8 mmol) and TMEDA (50 mL) in hexane (600 mL) was slowly added a …
Number of citations: 27 www.sciencedirect.com
JA Kenar - 1994 - search.proquest.com
… Preparation of cis-2-Methyl-4-t-butylcyclohexanone p-toluenesulfonylhydrazone (79) from a Ketone Mixture Enriched in cis-2-Methyl4-t-butyl-cyclohexanone (73)...........................................…
Number of citations: 2 search.proquest.com
AG Dossetter, TF Jamison… - Angewandte Chemie …, 1999 - Wiley Online Library
… [12] Alcohol 6 was prepared by the Shapiro reaction of cyclohexanone ptoluenesulfonylhydrazone with n-nonanal in 48% yield. RH Shapiro, Org. React. …
Number of citations: 384 onlinelibrary.wiley.com
Y Hanzawa, N Tabuchi, K Saito… - Angewandte Chemie …, 1999 - Wiley Online Library
… [12] Alcohol 6 was prepared by the Shapiro reaction of cyclohexanone ptoluenesulfonylhydrazone with n-nonanal in 48% yield. RH Shapiro, Org. React. …
Number of citations: 46 onlinelibrary.wiley.com
FN MURALIDHARAN - 1980 - search.proquest.com
… A solution containing 3 g (0.0064 mol) of 2-methyl-2(4-diethylphosphono-2-butenyl)cyclohexanone p-toluenesulfonylhydrazone 6_9 dissolved in 2 0 ml of tetrahydrofuran was added …
Number of citations: 2 search.proquest.com
H BABAD - 1961 - search.proquest.com
ACKNOWLEDGMENT The author wishes to express his sincere appreciation to Dr. Douglas E. Applequist. His patience, advice, encouragement and firm, positive criticism were …
Number of citations: 0 search.proquest.com

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